Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields of science. This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
Mechanism of Action
Target of Action
The primary target of Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism and is a target for the treatment of type 2 diabetes .
Mode of Action
It is known to interact with its target, dipeptidyl peptidase 4 . The interaction with this enzyme and the resulting changes are yet to be elucidated.
Biochemical Pathways
Given its target, it is likely to influence pathways related to glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with a phenyl group and a carboxylate ester. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of solid-supported catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,5R)-5-phenylpyrrolidine-2-carboxylate hydrochloride
- Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride
- Methyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate hydrochloride
Uniqueness
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGJJVLXPPJJOE-VZXYPILPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H](N1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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